molecular formula C18H24N6O2 B2607696 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(2-methylpropyl)-1-prop-2-enyl-1,3,7-trih ydropurine-2,6-dione CAS No. 1014010-87-7

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(2-methylpropyl)-1-prop-2-enyl-1,3,7-trih ydropurine-2,6-dione

Cat. No.: B2607696
CAS No.: 1014010-87-7
M. Wt: 356.43
InChI Key: IYJUIEVWZSSSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(2-methylpropyl)-1-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(2-methylpropyl)-1-prop-2-enyl-1,3,7-trihydropurine-2,6-dione involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(2-methylpropyl)-1-prop-2-enyl-1,3,7-trihydropurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the propenyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(2-methylpropyl)-1-prop-2-enyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(2-methylpropyl)-1-prop-2-enyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-7-8-22-16(25)14-15(21(6)18(22)26)19-17(23(14)10-11(2)3)24-13(5)9-12(4)20-24/h7,9,11H,1,8,10H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJUIEVWZSSSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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